TNF-α Production Inhibition: Direct Head-to-Head Comparison of 5,1'-Dihydroxy Thalidomide vs. Thalidomide and Six Hydroxylated Metabolites in THP-1 Cells
In a single-assay head-to-head comparison using the human monocytic leukemia cell line THP-1 stimulated with 12-O-tetradecanoylphorbol 13-acetate (TPA), 5,1′-dihydroxy thalidomide (designated 5,N-di-OH-Thal, compound 2d) achieved 90.9% inhibition of TNF-α production at 30 μM, whereas the parent compound thalidomide achieved only 64.1% inhibition at the identical concentration [1]. The IC₅₀ of 5,1′-dihydroxy thalidomide was determined to be 3.7 μM, establishing it as the most potent TNF-α production inhibitor among all seven hydroxylated thalidomide metabolites tested [1]. The assay employed %-inhibition values where 100% and 0% represent complete and no inhibition, respectively, with the rank order of efficacy reproducible across experimental replicates [1].
| Evidence Dimension | TNF-α production inhibition (% inhibition at 30 μM and IC₅₀) in TPA-stimulated THP-1 human monocytic leukemia cells |
|---|---|
| Target Compound Data | 5,1′-Dihydroxy thalidomide (2d): 90.9% inhibition at 30 μM; IC₅₀ = 3.7 μM |
| Comparator Or Baseline | Thalidomide (1): 64.1% inhibition at 30 μM; 5-OH-Thal (2a): 6.2%; 4-OH-Thal (2b): <2.1%; N-OH-Thal (2c): 29.7%; 4,N-di-OH-Thal (2e): 69.8%; cis-5′-OH-Thal (2f): 74.0%; trans-5′-OH-Thal (2f): 72.1%; 5,5′-di-OH-Thal (2g): 53.1% |
| Quantified Difference | 5,1′-Dihydroxy thalidomide produced 26.8 percentage points greater inhibition than thalidomide (90.9% vs. 64.1%); 5.8-fold more potent than 5-hydroxythalidomide (90.9% vs. 6.2%); 3.1-fold more potent than N-hydroxythalidomide (90.9% vs. 29.7%); 1.3-fold more potent than the next most active dihydroxylated isomer (90.9% vs. 69.8% for 4,N-di-OH-Thal) |
| Conditions | THP-1 human monocytic leukemia cell line; stimulation with 12-O-tetradecanoylphorbol 13-acetate (TPA); test compounds evaluated at 30 μM; IC₅₀ determined for 5,N-di-OH-Thal (2d); data from Nakamura et al., Chem Pharm Bull, 2006 |
Why This Matters
Demonstrates that 5,1′-dihydroxy thalidomide is the uniquely most potent TNF-α inhibitor among all known hydroxylated thalidomide metabolites, providing a critical reference standard for any study investigating structure-activity relationships, metabolic activation mechanisms, or immunomodulatory potency of the thalidomide chemotype.
- [1] Nakamura T, Noguchi T, Kobayashi H, Miyachi H, Hashimoto Y. Mono- and dihydroxylated metabolites of thalidomide: synthesis and TNF-alpha production-inhibitory activity. Chem Pharm Bull (Tokyo). 2006 Dec;54(12):1709–14. DOI: 10.1248/cpb.54.1709. PMID: 17139107. View Source
